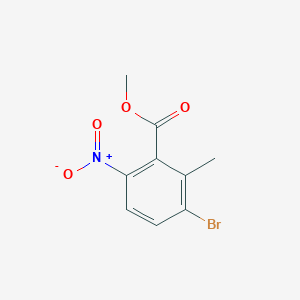

methyl 3-bromo-2-methyl-6-nitrobenzoate

Description

Methyl 3-bromo-2-methyl-6-nitrobenzoate is a substituted benzoate ester with the molecular formula C₉H₈BrNO₄ (molecular weight: 274.07 g/mol). Its structure features a benzene ring substituted with a bromine atom at position 3, a methyl group at position 2, and a nitro group at position 6, with a methyl ester at the carboxylate position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its versatile reactivity.

Properties

IUPAC Name |

methyl 3-bromo-2-methyl-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5-6(10)3-4-7(11(13)14)8(5)9(12)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKAUHCMLZPZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-methyl-6-nitrobenzoate can be synthesized through a multi-step process involving the nitration, bromination, and esterification of benzoic acid derivatives. A typical synthetic route might involve:

Bromination: The addition of a bromine atom to the benzene ring using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-methyl-6-nitrobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Substitution: Depending on the nucleophile, products can include various substituted benzoates.

Reduction: The major product is 3-bromo-2-methyl-6-aminobenzoate.

Hydrolysis: The major product is 3-bromo-2-methyl-6-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-methyl-6-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It may be used in the synthesis of novel materials with unique properties.

Biological Studies: It can be used to study the effects of nitro and bromo substituents on biological activity.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-methyl-6-nitrobenzoate depends on the specific application. In general, the nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The bromine atom can act as a leaving group in substitution reactions, while the ester group can be hydrolyzed to release the corresponding acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-bromo-2-methyl-6-nitrobenzoate with analogues differing in substituent type, position, or functional groups. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Substituent Variations and Structural Features

Table 1: Structural Comparison of this compound and Analogues

Physicochemical Properties

- Electron Effects: The nitro group in the target compound strongly withdraws electrons, making the aromatic ring less reactive toward electrophilic substitution compared to amino- or methoxy-substituted analogues (e.g., methyl 3-amino-6-bromo-2-methylbenzoate) . Methoxy groups (e.g., methyl 6-amino-2-bromo-3-methoxybenzoate) donate electrons, increasing ring electron density and solubility in polar solvents .

Polarity and Solubility :

- Halogenated derivatives (e.g., methyl 3-bromo-2-chloro-6-fluorobenzoate) exhibit higher polarity due to multiple electronegative substituents, enhancing solubility in aprotic solvents .

- Bromomethyl-substituted compounds (e.g., methyl 2-(bromomethyl)-5-nitrobenzoate) are more lipophilic, favoring use in alkylation reactions .

Biological Activity

Methyl 3-bromo-2-methyl-6-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10BrN O4

- Molecular Weight : 292.09 g/mol

The compound features a bromine atom and a nitro group, which are essential for its biological activity. The presence of these substituents can influence the compound's interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can act as an electron-withdrawing substituent, potentially inhibiting various enzymes involved in metabolic pathways. This inhibition can lead to the accumulation of substrates, affecting cellular functions.

- Halogen Bonding : The bromine atom may participate in halogen bonding, enhancing the compound's affinity for certain biological receptors or enzymes, thereby modulating their activity.

- Redox Reactions : Nitro compounds are known to engage in redox reactions, which can generate reactive oxygen species (ROS) that may induce oxidative stress in cells, particularly in cancerous tissues .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine and nitro groups enhances lipophilicity, facilitating membrane penetration and target engagement within microbial cells.

Anticancer Potential

This compound has been studied for its potential anticancer effects. The compound may induce apoptosis in cancer cells through oxidative stress mechanisms or by disrupting critical signaling pathways.

Case Studies

- Study on Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound induced significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

- Antimicrobial Efficacy : In another study, the compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induced apoptosis in breast and lung cancer cell lines | |

| Antimicrobial Efficacy | Effective against Gram-positive bacteria; MIC values comparable to antibiotics | |

| Mechanism of Action | Inhibition of enzyme activity; involvement in redox reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.